4-(ethylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide
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Overview
Description
4-(ethylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core substituted with an ethylsulfonyl group and a thiochromeno-thiazolyl moiety, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiochromeno-thiazole intermediate, which is then coupled with an ethylsulfonyl-substituted benzamide. Key steps in the synthesis may include:
Formation of the Thiochromeno-Thiazole Intermediate: This can be achieved through a cyclization reaction involving a thioamide and a suitable aldehyde or ketone under acidic or basic conditions.
Ethylsulfonylation: Introduction of the ethylsulfonyl group can be performed using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the thiochromeno-thiazole intermediate with the ethylsulfonyl-substituted benzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(ethylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiochromeno-thiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the benzamide core.
Scientific Research Applications
4-(ethylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(ethylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The ethylsulfonyl group and the thiochromeno-thiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This compound may also interfere with cellular pathways, leading to effects such as apoptosis in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
4-(methylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
4-(ethylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)aniline: Similar structure but with an aniline group instead of a benzamide group.
Uniqueness
4-(ethylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the ethylsulfonyl and thiochromeno-thiazole moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-ethylsulfonyl-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S3/c1-2-27(23,24)13-9-7-12(8-10-13)18(22)21-19-20-17-14-5-3-4-6-15(14)25-11-16(17)26-19/h3-10H,2,11H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLCICCFGJWWEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CSC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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